5-Bromo-2-(propylamino)benzonitrile
Description
5-Bromo-2-(propylamino)benzonitrile (molecular formula: C₁₀H₁₁BrN₂) is a brominated benzonitrile derivative featuring a propylamino (-NHCH₂CH₂CH₃) substituent at the 2-position of the aromatic ring. The bromine atom enhances electrophilic reactivity, while the nitrile and amino groups enable hydrogen bonding and participation in nucleophilic reactions.
Properties
IUPAC Name |
5-bromo-2-(propylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,13H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOWOJIUDDNCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(propylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-nitrobenzonitrile with propylamine. The nitro group is first reduced to an amine, which then reacts with propylamine to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(propylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Oxidation and Reduction Reactions: The propylamino group can undergo oxidation to form corresponding imines or amides. Reduction reactions can further modify the nitrile group to primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and boronic acid.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Coupling Reactions: Palladium acetate, triphenylphosphine, and boronic acids in a mixture of water and ethanol.
Major Products:
Substitution Reactions: 5-Hydroxy-2-(propylamino)benzonitrile or 5-alkoxy-2-(propylamino)benzonitrile.
Oxidation Reactions: 5-Bromo-2-(propylamino)benzamide.
Reduction Reactions: 5-Bromo-2-(propylamino)benzylamine.
Coupling Reactions: Various aryl or vinyl-substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-(propylamino)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(propylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the propylamino group can form specific interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The 2-position substituent significantly influences physicochemical properties and reactivity. Below is a comparative analysis:
Table 1: Key Properties of 5-Bromo-2-substituted Benzonitriles
Key Observations:
- Steric and Electronic Effects: The methyl group (-CH₃) in 5-bromo-2-methylbenzonitrile provides minimal steric hindrance, favoring reactions like halogenation or coupling . The hydroxy group (-OH) in 5-bromo-2-hydroxybenzonitrile enables strong hydrogen bonding (O–H⋯N distances: ~2.80 Å), influencing crystal packing and solubility . The propylamino group (-NHCH₂CH₂CH₃) likely increases solubility in polar solvents due to hydrogen-bonding capability, while its bulkiness may slow diffusion-controlled reactions compared to smaller substituents.
- Reactivity: Iodo-substituted analogs (e.g., 5-bromo-2-iodobenzonitrile) are heavier (MW 307.92) and may undergo iodine-specific reactions, such as Ullmann couplings .
Biological Activity
5-Bromo-2-(propylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C11H12BrN
- Molecular Weight : Approximately 239.12 g/mol
- Structure : The compound features a bromine atom and a propylamino group attached to a benzonitrile moiety.
Synthesis
The synthesis of this compound typically involves the bromination of 2-(propylamino)benzonitrile, followed by purification processes such as recrystallization or chromatography to obtain the desired purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds based on the indolin-2-one scaffold, which includes brominated derivatives, have shown significant anti-proliferative activity against breast (MCF-7) and lung (A-549) cancer cell lines. The median growth inhibitory concentration (IC50) values for these compounds indicate their effectiveness in inhibiting tumor cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-549 | TBD |
| Indolin-2-one derivative | MCF-7 | 39.53 ± 2.02 |
| Indolin-2-one derivative | A-549 | 27.65 ± 2.39 |
The evaluation of apoptotic markers such as caspases and Bcl-2 has been conducted to understand the mechanism of action of these compounds, suggesting that they induce apoptosis in cancer cells through the intrinsic pathway .
Case Studies
-
Antitumor Activity :
A study examined the effects of various brominated compounds on tumor cell lines, revealing that those with similar structures to this compound exhibited significant cytotoxic effects, particularly in breast and lung cancer models . -
Mechanistic Insights :
Molecular docking studies have provided insights into how these compounds interact with cellular targets such as VEGFR-2, which is crucial for tumor angiogenesis. The binding affinities and interaction modes suggest that modifications in the side chains can lead to enhanced biological activity . -
Pharmacokinetics and Toxicology :
Preliminary toxicity assessments have indicated that while some derivatives exhibit strong anticancer properties, they also show moderate cytotoxicity towards non-tumorigenic cells (e.g., MCF-10A), necessitating further investigation into their therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
